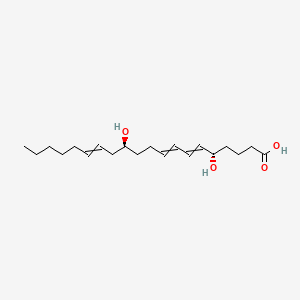
Cobalt(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt(2+) is a divalent metal cation, a cobalt cation and a monoatomic dication. It has a role as a cofactor.
Cobalt, also known as co(ii) or CO2+, belongs to the class of inorganic compounds known as homogeneous transition metal compounds. These are inorganic compounds containing only metal atoms, with the largest atom being a transition metal atom. Cobalt has been found in human kidney and skin tissues, and has also been primarily detected in saliva, urine, blood, and cerebrospinal fluid. Cobalt is a potentially toxic compound.
Wissenschaftliche Forschungsanwendungen
Catalysis
Cobalt(2+) complexes have emerged as catalysts for homogeneous hydrogenations, replacing noble metals due to their availability, lower cost, and reduced toxicity. They have been used in the reduction of carbon dioxide and nitriles, and hydrogenation of N-heteroarenes and carboxylic esters. The pairing of a suitable cobalt precursor and a tridentate or tetradentate phosphine ligand is critical for desired reactivity (Liu et al., 2018).
Biomedical Applications
Cobalt coordination complexes exhibit redox and magnetic properties suitable for applications in biology and medicine. These applications include diverse uses in imaging and therapy (Renfrew et al., 2017).
Energy and Biofuel Cells
Nano cobalt oxide has been utilized as an electrocatalyst in biofuel cells. It exhibits outstanding oxygen reduction reaction (ORR) activity and significantly enhances power generation (Cao et al., 2016).
Water Oxidation Catalysis
Spinel Co3O4, containing Co(2+), has been studied as a promising oxygen evolution reaction (OER) catalyst for water electrolysis. The Co(2+) site is crucial for the formation of active cobalt oxyhydroxide in water oxidation (Wang et al., 2016).
Geometallurgy
Cobalt is critical in high-tech applications like rechargeable batteries. Variability in cobalt ores poses challenges in developing a single extraction process. Understanding cobalt minerals' processability is essential for efficient recovery and sustainable sourcing (Dehaine et al., 2021).
Electromagnetic Applications
Cobalt's magnetic properties are exploited in absorbing stealth technology. Enhancing cobalt's electromagnetic property via phase-controlled synthesis of nanostructures on graphene networks has shown excellent microwave absorbability, crucial for technological applications (Pan et al., 2013).
Biochemistry and Molecular Interactions
Cobalt's interactions with biomolecules like amino acids and organic acids are vital for understanding its role in biological systems. Studies on Co(II) complexes with imino-bis(methylphosphonic acid) provide insights into cobalt's biological relevance and potential applications (Jankovics et al., 2002).
Environmental Toxicology
Cobalt's environmental behavior and potential for bioaccumulation across food chains are studied to assess its ecological risks. The soil-to-plant transfer and accumulation in higher trophic levels are areas of ongoing research (Gál et al., 2008).
Lithium-Ion Batteries
Cobalt is a key element in lithium-ion battery cathodes. Research efforts are focused on decreasing or eliminating cobalt content to lower costs while maintaining performance (Li & Lu, 2020).
Material Science
Cobalt oxides as anode materials in Li-ion batteries show stable reversible lithium storage capacity, attributed to the formation of nanosized lithiation products (Wang et al., 2002).
Eigenschaften
CAS-Nummer |
22541-53-3 |
|---|---|
Produktname |
Cobalt(2+) |
Molekularformel |
Co+2 |
Molekulargewicht |
58.93319 g/mol |
IUPAC-Name |
cobalt(2+) |
InChI |
InChI=1S/Co/q+2 |
InChI-Schlüssel |
XLJKHNWPARRRJB-UHFFFAOYSA-N |
SMILES |
[Co+2] |
Kanonische SMILES |
[Co+2] |
melting_point |
1495°C |
Andere CAS-Nummern |
22541-53-3 7440-48-4 |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



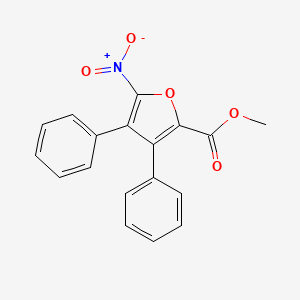
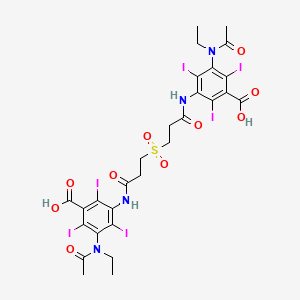
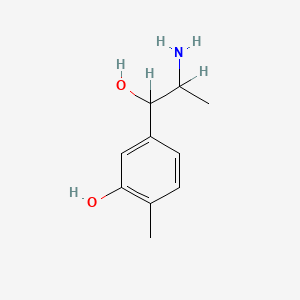
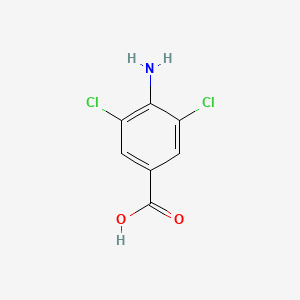
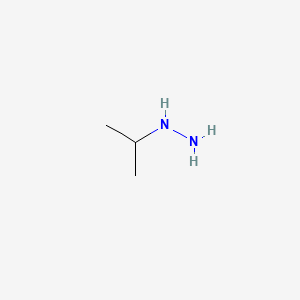
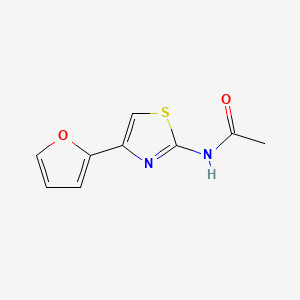
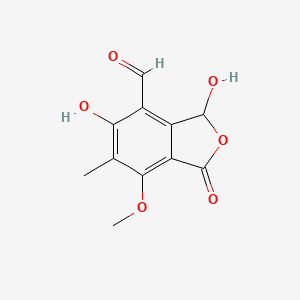
![3'-(Hydroxymethyl)-3,3',3a-trimethyl-6-oxo-2,3,3a,4,6,7b-hexahydro-1ah-spiro[naphtho[1,2-b]oxirene-5,2'-oxiran]-2-yl acetate](/img/structure/B1211643.png)
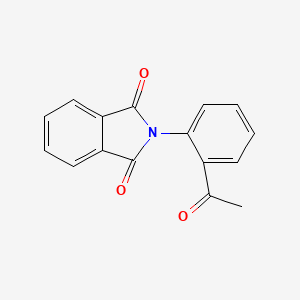
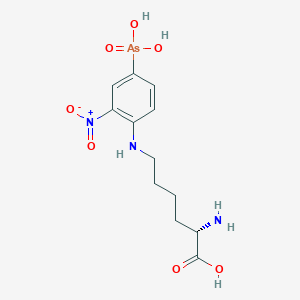
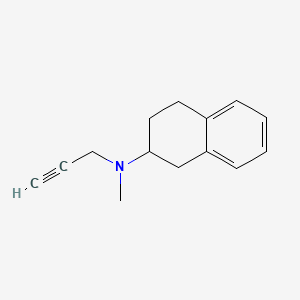
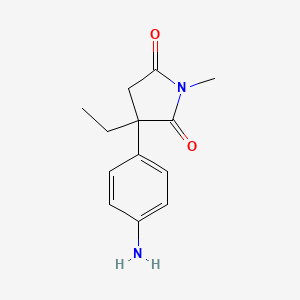
![1,4,5,6,7,8-Hexahydro-3h-[1,2]oxazolo[4,3-c]azepin-3-one](/img/structure/B1211652.png)
